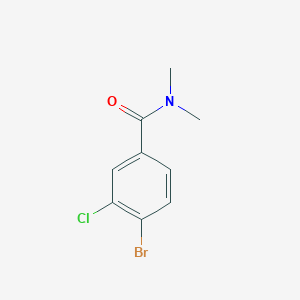

4-Bromo-3-chloro-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

4-bromo-3-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZUJZNFBSMIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of 3-Chloro-N,N-dimethylbenzamide

- Starting Material : 3-chloro-N,N-dimethylbenzamide

- Reagents : Brominating agents such as bromine or hydrobromic acid in the presence of an oxidizing or catalytic system.

- Conditions : Mild to moderate temperature, often room temperature to 60 °C, depending on the brominating agent and solvent system.

- Solvents : Common solvents include tetrahydrofuran (THF), acetonitrile, or other polar aprotic solvents.

- Reaction Time : Typically several hours, optimized to balance yield and selectivity.

This method involves electrophilic aromatic substitution where the bromine is introduced at the 4-position relative to the amide group, which is ortho/para directing due to resonance effects of the amide.

Electrochemical Bromination Approach

A more environmentally friendly and industrially scalable method involves electrochemical bromination of the precursor amide:

-

- Use 3-chloro-N,N-dimethylbenzamide or a closely related benzamide as substrate.

- Electrolytic cell with platinum electrodes (anode and cathode).

- Electrolyte solution containing hydrobromic acid (35–45% concentration) and dilute sulfuric acid (10–20% concentration).

- Solvent mixture of tetrahydrofuran and dilute sulfuric acid.

- Reaction conditions: room temperature, current around 0.4 A, voltage approximately 1.5 V.

- Reaction time: about 4 hours.

-

- Avoids direct use of elemental bromine, reducing corrosion and environmental hazards.

- High yield (~97%) and purity (>95%).

- Mild reaction conditions with low energy consumption.

- Suitable for industrial scale production.

| Parameter | Value |

|---|---|

| Substrate | 2-amino-N,3-dimethylbenzamide (5 g) |

| Hydrobromic acid concentration | 40% (10 g) |

| Dilute sulfuric acid concentration | 10% (50 mL) |

| Tetrahydrofuran volume | 50 mL |

| Electrodes | Platinum sheets |

| Electrode distance | 1.0 cm |

| Current | 0.40 A |

| Voltage | 1.5 V |

| Temperature | Room temperature |

| Reaction time | 4 hours |

| Yield | 97.12% |

| Purity | >95% |

This method was reported to solve problems of long reaction time, high production costs, equipment corrosion, and environmental pollution inherent in traditional bromination processes.

Reaction Mechanism Insights

- The amide group directs bromination to the para position relative to itself.

- In electrochemical bromination, bromine is generated in situ by oxidation of hydrobromic acid at the anode.

- The bromine electrophile then reacts with the aromatic ring to form the brominated product.

- The presence of dilute sulfuric acid improves current efficiency and reduces reaction voltage, enhancing process economics.

Alternative Synthetic Routes and Considerations

- Classical Halogenation : Using elemental bromine in organic solvents, though effective, poses safety and environmental risks.

- Use of N-Bromosuccinimide (NBS) : Can be employed for selective bromination but may require careful control of reaction conditions.

- Flow Electrochemistry : Emerging methods use flow cells with graphite anodes and platinum cathodes to scale up production with improved control and safety.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Classical Bromination | Elemental bromine, organic solvent | Simple setup | Variable | Variable | Hazardous, corrosive, environmental concerns |

| Electrochemical Bromination | Hydrobromic acid, dilute sulfuric acid, Pt electrodes, THF solvent, room temp, 4 h | High yield, mild, environmentally friendly | 97.12 | >95 | Industrially scalable, low energy consumption |

| NBS Bromination | N-Bromosuccinimide, organic solvent | Selective bromination | Moderate | High | Requires careful control |

| Flow Electrochemistry | Graphite anode, Pt cathode, constant current, acetonitrile solvent | Scalable, controlled reaction | Moderate | High | Emerging technology |

Research Findings and Industrial Relevance

- Electrochemical bromination methods demonstrate superior environmental profiles and operational safety.

- High purity and yield make these methods attractive for pharmaceutical intermediate synthesis.

- The mild conditions reduce side reactions and degradation, enhancing product quality.

- Research continues on optimizing flow electrochemical systems to further improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-chloro-N,N-dimethylbenzamide serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds.

Key Reactions:

- Substitution Reactions: The bromine and chlorine atoms can be substituted by various nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction: The compound can undergo oxidation to form ketones or carboxylic acids, and reduction to yield different amines or alcohols.

Biological Studies

In biological research, this compound is utilized to investigate enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it a candidate for studying drug interactions and mechanisms of action.

Case Study:

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, demonstrating its potential as a lead compound in drug discovery.

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in developing new drugs targeting specific diseases. Its structural attributes allow it to interact with biological targets effectively.

Example Applications:

- Investigation into its role as a precursor for synthesizing novel anti-cancer agents.

- Studies assessing its efficacy against bacterial infections by evaluating its antibacterial properties.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals, dyes, and pigments. Its unique chemical reactivity is harnessed to create products with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-3-chloro-N,N-dimethylbenzamide with structurally related benzamide derivatives, focusing on molecular features, synthesis, and applications:

Key Comparison Points:

For example, fluorine in 4-Bromo-3-fluoro-N,N-dimethylbenzamide may offer metabolic stability compared to chlorine . Methoxy groups (e.g., in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide) improve solubility but may reduce membrane permeability .

Physicochemical Properties :

- Tertiary amides (N,N-dimethyl) exhibit lower hydrogen-bonding capacity than primary/secondary amides, affecting chromatographic retention indices (e.g., N,N-dimethylbenzamide deviates by -80 units in retention index calculations) .

- Halogenation increases molecular weight and density, as seen in 4-Bromo-N,N,3-trimethylbenzamide (1.366 g/cm³) .

Synthetic Accessibility :

- Most analogs are synthesized via acylation reactions using benzoyl chlorides and amines, often with triethylamine as a base .

- Complex derivatives (e.g., sulfonamido-containing C8) require multi-step protocols .

Biological Relevance: Halogenated benzamides are frequently explored as kinase inhibitors, antimicrobials, or cytotoxic agents. For instance, naphthoquinone-based analogs demonstrate anticancer activity in cell lines .

Biological Activity

4-Bromo-3-chloro-N,N-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a benzamide moiety substituted with bromine and chlorine atoms, which are critical for its biological activity. The synthesis typically involves the amidation of 4-bromo-3-chlorobenzoic acid with N,N-dimethylamine, using coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been evaluated for its anticancer effects . In vitro assays using different cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. Notably, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular processes.

- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially impacting signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A recent study conducted by researchers at the Vrije Universiteit Brussel assessed the antimicrobial efficacy of this compound. The results indicated a significant reduction in bacterial viability when exposed to the compound, highlighting its potential application in treating bacterial infections .

Study on Anticancer Activity

Another pivotal study focused on the anticancer properties of the compound. Researchers observed that treatment with varying concentrations led to increased apoptosis in MCF-7 cells, as evidenced by flow cytometry analysis. The study concluded that the compound could serve as a lead candidate for developing new anticancer therapeutics .

Q & A

Basic: What synthetic routes are recommended for preparing 4-Bromo-3-chloro-N,N-dimethylbenzamide with high purity?

Answer:

A common approach involves coupling 4-bromo-3-chlorobenzoic acid with dimethylamine via a mixed anhydride or carbodiimide-mediated reaction. For example:

Activate the carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in anhydrous dichloromethane.

Introduce dimethylamine under inert conditions to form the amide bond.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (≥98%) .

Key Considerations: Monitor reaction progress by TLC and ensure anhydrous conditions to avoid hydrolysis of intermediates.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and dimethylamide protons (δ 2.9–3.1 ppm).

- ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and quaternary carbons.

- Mass Spectrometry (HRMS): Validate molecular ion peaks (m/z ~261.98 for [M+H]⁺).

- UV-Vis: Assess π→π* transitions in the aromatic/amide system (~260–280 nm) .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond angles and torsion angles. For example:

- Refine against high-resolution data (R₁ < 0.05).

- Analyze intermolecular interactions (e.g., halogen bonding from bromine/chlorine) to explain discrepancies in solid-state vs. solution-phase conformations .

Methodological Note: Use PLATON to validate symmetry and detect twinning if data contradictions persist.

Advanced: What strategies address inconsistent reactivity in nucleophilic substitution reactions?

Answer:

Contradictions often arise from steric hindrance at the para-bromo position or competing elimination pathways. Mitigate via:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalytic Systems: Copper(I) iodide or Pd₂(dba)₃ promotes selective substitution .

- Computational Modeling (DFT): Predict activation barriers for competing pathways using Gaussian09 .

Basic: How to assess stability under varying pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Tₐ ~200°C).

- pH Stability Studies: Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC.

Advanced: What mechanistic insights explain its potential as a pharmacophore in enzyme inhibition?

Answer:

The bromo and chloro substituents enhance electrophilicity, enabling covalent interactions with catalytic residues (e.g., cysteine thiols).

- Docking Studies (AutoDock Vina): Simulate binding to targets like acps-pptase (bacterial fatty acid biosynthesis).

- Enzyme Assays: Measure IC₅₀ values under varying Mg²⁺ concentrations to validate competitive inhibition .

Basic: How to optimize reaction yields in multi-step syntheses involving this compound?

Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during subsequent functionalization.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 2h) while maintaining yields >85% .

Advanced: What analytical approaches differentiate polymorphic forms?

Answer:

- Powder XRD: Compare diffraction patterns (e.g., Form I vs. Form II).

- DSC/TGA: Identify melting points and enthalpy changes unique to each polymorph.

- Solid-State NMR: Resolve differences in molecular packing .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Use nitrile gloves and fume hoods to prevent dermal/respiratory exposure.

- Waste Disposal: Neutralize acidic/basic byproducts before incineration .

Advanced: How to design SAR studies for derivatives targeting bacterial enzymes?

Answer:

- Structural Modifications: Replace bromo with iodo for enhanced van der Waals interactions.

- Biological Testing: Use minimum inhibitory concentration (MIC) assays against S. aureus and E. coli.

- Data Analysis: Apply multivariate regression to correlate substituent electronegativity with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.